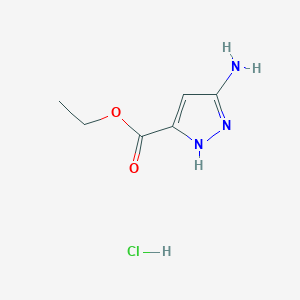

ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride

説明

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a derivative of carboxylic acid ester. It is used as an intermediate in the synthesis of a drug for treating cardiovascular diseases . It has also been used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids, highly potent agonists of GPR109b .

Synthesis Analysis

The synthesis of ethyl 5-amino-1H-pyrazole-3-carboxylate can be achieved by starting with 5-nitro-1H-pyrazole-3-carboxylate and reducing it using tin chloride or palladium carbon . Other studies have reported the synthesis of novel pyrazole derivatives as anti-inflammatory agents . An efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate .

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1H-pyrazole-3-carboxylate has been determined through X-ray diffraction analysis . The compound is a broad-spectrum bioactive derivative of pyrazole .

Chemical Reactions Analysis

The chemical reactions involving ethyl 5-amino-1H-pyrazole-3-carboxylate have been studied. For instance, an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate . Other studies have reported on the optimization of reaction conditions by changing solvents, catalysts, and catalyst loading .

Physical And Chemical Properties Analysis

Ethyl 5-amino-1H-pyrazole-3-carboxylate has a molecular weight of 155.15 g/mol . It has a density of 1.3±0.1 g/cm^3, a boiling point of 391.9±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

科学的研究の応用

Organic Synthesis

Pyrazoles, including ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride, are known as versatile scaffolds in organic synthesis . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Medicinal Chemistry

In medicinal chemistry, pyrazoles are interesting compounds mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Synthesis of Condensed Heterocyclic Systems

3 (5)-Aminopyrazoles, such as ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

Pharmaceutical Industry

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Synthetic Preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids

Ethyl 5-amino-1H-pyrazole-3-carboxylate was used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids . These are highly potent agonists of GPR109b .

Raw Material in Agrochemicals and Dyestuff

It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff .

Safety and Hazards

In case of skin contact with ethyl 5-amino-1H-pyrazole-3-carboxylate, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . Other sources indicate that the compound may cause skin and eye irritation, and may be harmful if inhaled .

将来の方向性

Ethyl 5-amino-1H-pyrazole-3-carboxylate is an intermediate in the synthesis of a drug for treating cardiovascular diseases . Its potential for further applications in medicinal chemistry and drug development is a promising area for future research. Further optimization of the reaction conditions and exploration of other potential biological activities of this compound could also be valuable directions for future studies .

特性

IUPAC Name |

ethyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)4-3-5(7)9-8-4;/h3H,2H2,1H3,(H3,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBBRDOSNNEZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride | |

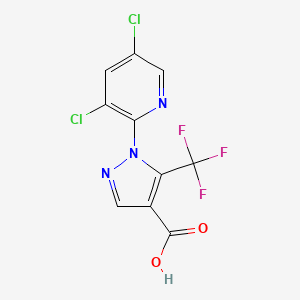

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)

![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)

![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)

![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)